molecular formula C17H29N3O8S B128173 N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester CAS No. 120033-58-1

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

Cat. No.: B128173
CAS No.: 120033-58-1
M. Wt: 435.5 g/mol
InChI Key: KUJDHYOKKOEQDI-QWRGUYRKSA-N
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Description

Protected Glutathione. The major thiol compound of living plant and animal cells.

Scientific Research Applications

Antitumor Activity

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester has been explored for its antitumor activity. For instance, S-(p-Bromobenzyl)glutathione diesters showed significant antitumor activity both in vitro and in vivo, particularly against human leukemia cells. These diesters function by inhibiting glyoxalase I, an enzyme involved in cell growth and metabolism. One study found that certain diesters were effective in inhibiting the growth of human leukemia 60 cells, with notable potency observed in specific derivatives (Thornalley et al., 1996).

Synthesis and Applications in Chemistry

These compounds are also important in the field of synthetic chemistry. N-(t)Boc l-glutathione dimethyl ester, a derivative, is obtained through a series of chemical reactions and serves as a versatile synthetic building block for preparing S-glutathione adducts (Falck et al., 2007).

Antiprotozoal Activity

Another study examined the activity of N-S-blocked glutathione monoester and diester derivatives against pathogenic parasites. It was observed that certain diester compounds were effective inhibitors of parasites like Trypanosoma brucei and Leishmania donovani, demonstrating the potential of these compounds in antiprotozoal therapy (Daunes et al., 2001).

Use in Polymer Synthesis

These compounds have also found applications in polymer synthesis. For example, amino acid-derived norbornene diester derivatives were used in ring-opening metathesis polymerization, an important process in the production of polymers with specific properties (Sutthasupa et al., 2007).

Antimicrobial Effects

Research has also been conducted on the antimicrobial effects of N-benzyloxycarbonyl-S-(2,4-dinitrophenyl) glutathione diesters. These compounds have shown activity against strains of Plasmodium falciparum, the parasite responsible for malaria, indicating their potential use in antimicrobial applications (Daunes & D’Silva, 2018).

Properties

IUPAC Name

methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJDHYOKKOEQDI-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559042
Record name Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120033-58-1
Record name Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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